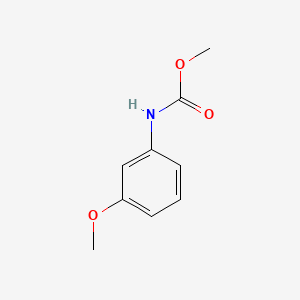

Carbamic acid, (3-methoxyphenyl)-, methyl ester

Description

Carbamates are widely studied for their pharmacological, industrial, and biochemical applications. This compound has been identified in lignin conversion studies, where it appears as a product of heterogeneous lignin processing, with a retention time of 36.802 .

Properties

CAS No. |

51422-77-6 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl N-(3-methoxyphenyl)carbamate |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) |

InChI Key |

ZCPKJLFZWFLIIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Protocol

The urea-aminopropanol method involves heating urea with substituted aminopropanols at elevated temperatures (≥140°C) to yield N,O-disubstituted carbamates. This approach, detailed in EP0106055B1 , eliminates ammonia during the reaction, driving equilibrium toward product formation. For methyl N-(3-methoxyphenyl)carbamate, the aminopropanol precursor must contain a 3-methoxyphenyl group attached to the nitrogen atom.

Example Procedure:

Key Parameters:

-

Catalysts : Tertiary amines (e.g., triethylamine) or metal catalysts (e.g., zinc acetate) enhance reaction rates.

-

Solvents : Solvent-free conditions improve atom economy, but polar aprotic solvents (e.g., DMF) may stabilize intermediates.

Amine-Chloroformate Coupling

Reaction Mechanism and General Protocol

A more direct method involves reacting 3-methoxyaniline with methyl chloroformate in the presence of a base. This one-step procedure, adapted from sulfonamide syntheses, proceeds under mild conditions with high regioselectivity.

Example Procedure:

-

Reactants : 3-Methoxyaniline (1 mol) and methyl chloroformate (1.1 mol) in dichloromethane (DCM).

-

Base : Triethylamine (1.2 mol) neutralizes HCl byproduct.

-

Conditions : Stirred at 0°C to room temperature for 6–8 hours.

-

Workup : Extracted with DCM, washed with brine, and purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Parameters:

-

Temperature : Lower temperatures (0–25°C) minimize side reactions like over-alkylation.

-

Solvents : DCM or THF provides optimal solubility without interfering with the reaction.

Yield and Purity

-

Characterization :

Comparative Analysis of Methods

Optimization of Reaction Conditions

Solvent Effects

-

Urea Method : Solvent-free conditions reduce purification steps but risk thermal degradation. DMF increases homogeneity but complicates product isolation.

-

Chloroformate Method : Polar aprotic solvents (e.g., THF) improve reagent solubility, while non-polar solvents (e.g., toluene) slow reaction rates.

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate esters undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbonic acid derivatives. For methyl N-(3-methoxyphenyl)carbamate:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This produces 3-methoxyphenol and methylamine hydrochloride .

-

Basic Hydrolysis : Deprotonation of water generates a hydroxide ion that attacks the carbonyl carbon, leading to cleavage of the carbamate bond. Products include 3-methoxyphenol and methylamine .

Key Factors :

-

Reaction rates depend on pH, temperature, and solvent polarity.

-

Hydrolysis is reversible under mild conditions but proceeds irreversibly in strongly acidic/basic media.

Hofmann Rearrangement

This reaction enables the conversion of amides to carbamates via isocyanate intermediates. Methyl N-(3-methoxyphenyl)carbamate can be synthesized through a modified Hofmann rearrangement of 3-methoxyphenylamide derivatives .

Mechanism:

-

Chlorination : Sodium hypochlorite (NaOCl) converts the amide to an N-chloroamide.

-

Rearrangement : Base-mediated elimination forms an isocyanate intermediate.

-

Trapping : Methanol reacts with the isocyanate to yield the carbamate .

| Substrate | Reagent System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Methoxyphenylamide | KF/Al₂O₃, NaOCl | 0–25°C | 2–4 | 85–92 |

Applications :

-

Efficient for aliphatic and aromatic amides.

-

KF/Al₂O₃ acts as a solid-supported base, enhancing reaction efficiency .

Curtius Rearrangement

Acyl azides derived from carboxylic acids undergo thermal decomposition to isocyanates, which are trapped by alcohols to form carbamates. For aromatic systems like 3-methoxyphenyl derivatives:

Reaction Pathway :

-

Acyl Azide Formation : Reaction of chloroformates with sodium azide.

-

Rearrangement : Heating induces decomposition to isocyanate.

-

Methanol Trapping : Forms methyl N-(3-methoxyphenyl)carbamate.

-

Temperature : 75°C (higher than aliphatic analogues due to aromatic stability).

-

Reagents : tert-Butyl chloroformate, NaN₃, methanol.

-

Yield : 78–84% for aromatic substrates.

Protocol :

-

Substrate : 3-Methoxyphenylamine.

-

Reagents : Methyl chloroformate, catalytic In(0).

-

Conditions : Room temperature, equimolar reagents.

Advantages :

-

No need for dry solvents or inert atmospheres.

-

High functional group tolerance.

| Amine | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 3-Methoxyphenylamine | 5 | 89 |

Oxidation and Substitution Reactions

The methoxyphenyl group influences electrophilic aromatic substitution (EAS) reactivity:

Oxidation:

Nitration:

-

Conditions : HNO₃/H₂SO₄.

-

Site Selectivity : Methoxy directs nitration to the para position relative to the carbamate group .

Stability and Rotamerism

NMR studies reveal syn- and anti-rotamers due to restricted rotation around the carbamate N–C bond. Aggregation via intermolecular hydrogen bonding stabilizes the syn-rotamer at higher concentrations .

-

Syn-rotamer predominates at low temperatures (e.g., −20°C).

-

Anti-rotamer becomes dominant at elevated temperatures.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Intermediate in Organic Synthesis : Methyl 3-methoxyphenylcarbamate serves as a crucial intermediate in organic synthesis. It is utilized in various chemical reactions, including oxidation to form oxidized carbamate derivatives and reduction to yield corresponding amines.

- Reagent for Chemical Reactions : It acts as a reagent in substitution reactions to produce aminophenylcarbamates and other derivatives.

-

Biology :

- Enzyme Inhibition : Research indicates that methyl 3-methoxyphenylcarbamate can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on these enzymes. This property is pivotal for its potential therapeutic effects.

- Antimicrobial Properties : Investigations into its biological activities have revealed promising antimicrobial properties, suggesting its utility in developing antimicrobial agents.

-

Medicine :

- Therapeutic Applications : The compound is being explored for its potential in drug development, particularly as a candidate for new therapeutic agents targeting various diseases. Its mechanism of action involves interactions with molecular targets that may lead to enzyme inhibition and other biological effects .

-

Industry :

- Production of Specialty Chemicals : Methyl 3-methoxyphenylcarbamate finds applications in producing specialty chemicals and materials used across different industrial sectors.

Case Studies

Several studies have documented the applications of methyl 3-methoxyphenylcarbamate:

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Antimicrobial Research : Investigations into its antimicrobial properties have demonstrated efficacy against various bacterial strains, supporting its development as a new class of antimicrobial agents.

- Drug Development Trials : Ongoing clinical trials are exploring the therapeutic potential of methyl 3-methoxyphenylcarbamate derivatives in cancer treatment, showcasing its relevance in modern medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is crucial in its potential therapeutic effects, such as antimicrobial and enzyme inhibitory activities .

Comparison with Similar Compounds

Pharmacological Activity and Structural Analogues

Carbamic acid derivatives are notable for their physostigmine-like activity, which involves acetylcholinesterase inhibition. highlights that methylcarbamic esters of phenolic bases (e.g., 3-oxyphenyl derivatives) exhibit strong activity in stimulating intestinal peristalsis and miotic effects. Key comparisons include:

The 3-methoxy group in the subject compound may improve metabolic stability compared to hydroxylated analogues, as methoxy groups resist oxidation and glucuronidation. However, its activity relative to quaternary ammonium derivatives (e.g., dimethylcarbamic esters) remains unexplored .

Enzyme Inhibitory Potential

Carbamic acid methyl esters are explored as acetyl-CoA carboxylase (ACC) inhibitors. describes A-908292, a methylcarbamate with a thiazole-phenoxy substituent, which inhibits ACC2 (IC₅₀ = 23 nM). Despite structural differences, the methyl ester group in both compounds likely contributes to enzyme binding via hydrogen bonding or hydrophobic interactions. Notably, enantiomeric differences (e.g., A-908292 vs. A-875400) underscore the role of stereochemistry in activity, suggesting that the 3-methoxyphenyl compound’s stereochemistry (if chiral) could significantly impact efficacy .

Antimicrobial Activity

For example:

The methyl ester group in these compounds likely enhances cell membrane penetration due to its lipophilicity. The 3-methoxy substituent may further modulate solubility or target binding, but direct antimicrobial data for the subject compound is lacking .

Toxicity and Metabolic Considerations

Ethyl carbamate (urethane) is carcinogenic (EU Category 2) due to metabolic activation forming vinyl epoxides. In contrast, methylcarbamates like the subject compound may have safer profiles, as shorter alkyl chains are less prone to generating reactive metabolites. notes that carbamic acid butyl ester lacks carcinogenicity, supporting the hypothesis that methyl esters are less toxic than ethyl analogues .

Analytical Methods

validates an RP-HPLC method for quantifying "(3-fluoro-4-morpholin-4-ylphenyl)-carbamic acid methyl ester," achieving >95% recovery and <2% RSD. This method could be adapted for analyzing the subject compound, emphasizing the importance of gradient elution and C18 columns for resolving structurally similar carbamates .

Data Tables

Table 1: Pharmacological Comparison of Carbamic Acid Esters

| Compound | Miotic Activity | Intestinal Stimulation | Toxicity Profile |

|---|---|---|---|

| Physostigmine | High | High | Moderate |

| Dimethylcarbamic ester | High | High | Low |

| Methylphenylcarbamic ester | Weak | Moderate | Low |

| Subject Compound | Unknown | Unknown | Hypothetically Low |

Table 2: Antimicrobial Activity of Methylcarbamates

| Compound | MIC (μg/mL) for S. aureus | MIC (μg/mL) for E. coli |

|---|---|---|

| (5-Iodo-pyridine-2-yl)-carbamic acid methyl ester | 8–16 | 16–32 |

| Carbamic acid phenyl ester | 32–64 | 64–128 |

Data from .

Biological Activity

Carbamic acid, (3-methoxyphenyl)-, methyl ester, also known as methyl 3-methoxyphenylcarbamate, is a member of the carbamate class of compounds. Its structure features a methoxy group attached to a phenyl ring, which significantly influences its biological activity. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C10H13NO3

- Molecular Weight : 197.22 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

The synthesis typically involves the reaction of methanol with 3-methoxyphenyl isocyanate or alternative methods such as the reaction of 3-methoxyphenol with phosgene followed by amination with methylamine.

Biological Activity Overview

Methyl 3-methoxyphenylcarbamate has been studied for its potential biological activities, particularly in the fields of pharmacology and toxicology. Key areas of investigation include:

The primary mechanism of action for methyl 3-methoxyphenylcarbamate involves covalent bonding with nucleophilic sites on enzymes, leading to inhibition. This interaction is critical for its potential therapeutic effects, particularly in enzyme inhibition related to neurotransmitter regulation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals interesting insights into the unique properties of methyl 3-methoxyphenylcarbamate:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl N-(4-methoxyphenyl)carbamate | Carbamate | Moderate AChE inhibition |

| Methyl N-(2-methoxyphenyl)carbamate | Carbamate | Antimicrobial properties |

| Methyl N-(2,5-dimethoxyphenyl)carbamate | Carbamate | Enhanced lipophilicity |

The position of the methoxy group on the aromatic ring significantly influences reactivity and biological activity. Methyl 3-methoxyphenylcarbamate exhibits unique properties compared to its isomers due to this structural variation.

Case Studies and Research Findings

- Inhibitory Studies : A study investigating O-arylcarbamate inhibitors demonstrated that modifications at the meta position could enhance inhibitory potency against fatty acid amide hydrolase (FAAH), suggesting that similar modifications might improve the efficacy of methyl 3-methoxyphenylcarbamate in enzyme inhibition .

- Toxicological Assessments : Toxicological evaluations have shown that while carbamates generally exhibit low acute toxicity, prolonged exposure may lead to significant biological effects, including alterations in reproductive health in animal models .

- Neurotoxicity Studies : Research indicates that compounds like methyl 3-methoxyphenylcarbamate can interact adversely with neuronal signaling pathways when present at high concentrations, necessitating further investigation into their safety profiles .

Q & A

Basic Question

- CAS Number : 51422-77-6 .

- Molecular Formula : C₉H₁₁NO₃.

- Molecular Weight : 181.18 g/mol (calculated from formula: 12×9 + 1×11 + 14 + 16×3) .

- Synonyms : Fenmedifam, Betanal, and 3-Methoxycarbonylaminophenyl N-3'-methylphenylcarbamate .

- Spectral Data : The compound is listed in the EPA/NIH Mass Spectral Database (Volume 1) with molecular weight 181 and CAS 51422-77-6, making GC-MS a primary tool for identification .

Q. Methodological Guidance :

- Use high-resolution mass spectrometry (HRMS) or NMR (¹H/¹³C) to confirm structure.

- Cross-reference spectral libraries (e.g., NIST Chemistry WebBook ) for validation.

What synthetic routes are recommended for laboratory-scale preparation of this compound?

Basic Question

Key Steps :

Basic Question

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (derivatization with BSTFA for volatile derivatives) .

- Spectroscopy : ¹H NMR (δ 3.8 ppm for methoxy group, δ 6.5–7.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

- Stability Testing : Perform accelerated degradation studies (e.g., hydrolysis under acidic/alkaline conditions) and analyze products via LC-MS .

How can researchers investigate the herbicidal mechanism of action of this compound?

Advanced Question

Experimental Design :

- Bioassays : Evaluate inhibition of photosynthesis in Chenopodium album using leaf disk assays .

- Enzyme Studies : Test binding affinity to acetolactate synthase (ALS) via fluorescence quenching or isothermal titration calorimetry (ITC) .

- Field Trials : Compare efficacy with commercial herbicides (e.g., Betanal) under controlled environmental conditions .

Q. Data Analysis :

What computational strategies are suitable for studying target interactions?

Advanced Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ALS or Photosystem II .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling : Develop predictive models using descriptors like logP and Hammett constants .

Validation : Compare computational results with experimental IC₅₀ values to refine models .

How can contradictions in reported physicochemical data be resolved?

Advanced Question

Common Issues :

Q. Resolution Strategies :

- Standardize protocols (e.g., OECD guidelines for solubility testing).

- Use hyphenated techniques (e.g., LC-MS/MS) to identify degradation intermediates .

How do structural modifications of the phenyl group influence bioactivity?

Advanced Question

SAR Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.